molecular formula C30H27FN4O3 B4292179 6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4292179
M. Wt: 510.6 g/mol
InChI Key: KQKUGNXCKDWUOG-UHFFFAOYSA-N
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Description

6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structural features, which include a pyrano-pyrazole core, substituted with various functional groups such as amino, butoxyphenyl, and fluorobenzyl

Properties

IUPAC Name

6-amino-3-(4-butoxyphenyl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O3/c1-2-3-16-36-22-14-10-20(11-15-22)28-27-26(24(17-32)29(33)38-30(27)35-34-28)19-8-12-23(13-9-19)37-18-21-6-4-5-7-25(21)31/h4-15,26H,2-3,16,18,33H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUGNXCKDWUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano-Pyrazole Core: The initial step involves the cyclization of appropriate starting materials to form the pyrano-pyrazole core. This can be achieved through a reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds under basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of various substituents such as the butoxyphenyl and fluorobenzyl groups. These substitutions are typically carried out using nucleophilic substitution reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butoxyphenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl and butoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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